REACTION_CXSMILES
|
N1C2C3C=CC=CC=3N=CC=2[N:3]=[C:2]1[OH:14].C1(P([C:28]2[CH:33]=[CH:32]C=CC=2)C2C=CC=CC=2)C=CC=CC=1.OC1CC[N:38]([C:41]([O:43][C:44]([CH3:47])([CH3:46])C)=[O:42])CC1.C1C[O:51]CC1>>[N:3]([C:2]([O:14][CH:33]([CH3:32])[CH3:28])=[O:51])=[N:38][C:41]([O:43][CH:44]([CH3:46])[CH3:47])=[O:42]
|
Name
|
Formula XXXV
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1H-imidazo[4,5-c]quinolinol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=NC=2C=NC=3C=CC=CC3C21)O
|
Name
|
Formula XXIII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1H-imidazo[4,5-c]quinolinol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=NC=2C=NC=3C=CC=CC3C21)O
|
Name
|
Formula XXIII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
described in step (9) of Reaction Scheme I
|
Type
|
CUSTOM
|
Details
|
at 5° C.
|
Name
|
|
Type
|
product
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1C2C3C=CC=CC=3N=CC=2[N:3]=[C:2]1[OH:14].C1(P([C:28]2[CH:33]=[CH:32]C=CC=2)C2C=CC=CC=2)C=CC=CC=1.OC1CC[N:38]([C:41]([O:43][C:44]([CH3:47])([CH3:46])C)=[O:42])CC1.C1C[O:51]CC1>>[N:3]([C:2]([O:14][CH:33]([CH3:32])[CH3:28])=[O:51])=[N:38][C:41]([O:43][CH:44]([CH3:46])[CH3:47])=[O:42]
|
Name
|
Formula XXXV
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1H-imidazo[4,5-c]quinolinol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=NC=2C=NC=3C=CC=CC3C21)O
|
Name
|
Formula XXIII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1H-imidazo[4,5-c]quinolinol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=NC=2C=NC=3C=CC=CC3C21)O
|
Name
|
Formula XXIII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
described in step (9) of Reaction Scheme I
|
Type
|
CUSTOM
|
Details
|
at 5° C.
|
Name
|
|
Type
|
product
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |